4-methanesulfonamidopyridine-2-carboxylic Acid
Description
Properties
IUPAC Name |
4-(methanesulfonamido)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-8-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXZMGKVCONBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonamidopyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-Methanesulfonamidopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methanesulfonamidopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-methanesulfonamidopyridine-2-carboxylic acid with structurally related pyridine and pyrimidine derivatives, emphasizing functional groups, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Functional Group Effects Sulfonamide vs. Thioether/Thiol: The sulfonamide group in the target compound is more polar and acidic (pKa ~1-2 for -SO₂NH₂) compared to thioethers (e.g., SCH₃ in ) or thiols (e.g., -SH in ), which are less electron-withdrawing and more nucleophilic. Carboxylic Acid vs. Esters/Amides: The free carboxylic acid in the target compound (vs.
Positional Isomerism
- Substituent position significantly impacts bioactivity. For example, 6-methylpyridine-2-carboxylic acid lacks the 4-position sulfonamide, reducing steric hindrance and altering binding modes compared to the target compound.
Core Heterocycle Differences Pyridine vs.
Synthetic Accessibility
- The target compound’s sulfonamide group may be introduced via nucleophilic substitution (e.g., reacting 4-chloropyridine-2-carboxylic acid with methanesulfonamide), similar to methods in .
Biological Activity
4-Methanesulfonamidopyridine-2-carboxylic acid (CAS No. 1001567-03-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methanesulfonamide group and a carboxylic acid functionality. This combination is believed to enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is thought to involve inhibition of bacterial cell wall synthesis, similar to other sulfonamide antibiotics.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation further supports its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound may modulate receptor activity, influencing downstream signaling pathways that affect cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Effects
In another investigation, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. The study concluded that the compound could be developed into a novel anticancer therapeutic .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide with similar action | Antimicrobial |
| Pyridine-2-carboxylic acid | Lacks sulfonamide group | Limited antimicrobial activity |
| 4-Aminobenzoic Acid | Similar aromatic structure | Weak antimicrobial properties |
The presence of the methanesulfonamide group in this compound enhances its biological activity compared to other derivatives.
Q & A
Q. What are the common synthetic routes for 4-methanesulfonamidopyridine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves functionalizing a pyridine scaffold. A common approach is:
- Step 1 : Start with 2-pyridinecarboxylic acid derivatives. Introduce the methanesulfonamido group at the 4-position via nucleophilic substitution using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Optimize reaction temperature (80–100°C) and monitor progress via TLC or HPLC.
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity using melting point analysis and HPLC (>95%) .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use gradient recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization :
- Elemental Analysis : Verify %C, %H, %N to confirm molecular formula.
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .
- NMR : Look for deshielded protons adjacent to the sulfonamido group (δ 8.0–8.5 ppm for pyridine ring protons) .
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and incompatible materials (strong acids/oxidizers). Pre-dry storage vials under vacuum to prevent hydrolysis of the sulfonamido group .
Advanced Research Questions
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers. The carboxylic acid proton (if present) appears as a broad singlet (~δ 12–13 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns can validate the sulfonamido group (e.g., loss of SO₂CH₃) .
- X-ray Crystallography : Resolve absolute configuration if chirality is introduced during synthesis .
Q. How to design experiments to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Design :
- Target Selection : Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use fluorometric or calorimetric assays (e.g., ITC for binding affinity) .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only blanks.
- Data Interpretation : Calculate IC₅₀ values and compare with computational docking results (AutoDock Vina) to validate binding modes .
Q. How to resolve discrepancies between experimental data and computational modeling results?
- Methodological Answer :
- Re-evaluate Computational Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water) .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic data .
- Collaborative Analysis : Cross-validate with independent techniques (e.g., cryo-EM for protein-ligand complexes) .
Q. How to assess the compound’s stability under experimental conditions (e.g., aqueous buffers)?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 25°C and 37°C. Sample at 0, 24, 48, and 72 hours.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the sulfonamido group to sulfonic acid) .
- pH Profiling : Test stability across pH 2–10 to identify labile conditions.
Q. How to analyze interactions between this compound and biological macromolecules?
- Methodological Answer :
- Fluorescence Quenching : Monitor tryptophan emission shifts in proteins upon ligand binding. Calculate Stern-Volmer constants .
- Molecular Dynamics Simulations : Simulate binding trajectories (GROMACS) to identify key residues in the active site.
- Competitive Assays : Use labeled probes (e.g., fluorescein-tagged inhibitors) to determine binding competition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
